molecular formula C5H3FN2O B3224800 2-Fluoropyrimidine-5-carbaldehyde CAS No. 1240041-64-8

2-Fluoropyrimidine-5-carbaldehyde

Cat. No.: B3224800
CAS No.: 1240041-64-8
M. Wt: 126.09 g/mol
InChI Key: DJLXXMDTYBCQLX-UHFFFAOYSA-N
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Description

2-Fluoropyrimidine-5-carbaldehyde: is a fluorinated heterocyclic compound with the molecular formula C5H3FN2O It is a derivative of pyrimidine, where a fluorine atom is substituted at the second position and an aldehyde group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, starting from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the fluorine atom can be introduced via a halogen exchange reaction using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxide or amines in solvents such as ethanol or methanol at room temperature.

    Condensation Reactions: Reagents like hydrazine or primary amines in the presence of acidic or basic catalysts.

Major Products:

    Substitution Products: Amino or alkoxy-substituted pyrimidines.

    Condensation Products: Schiff bases or hydrazones.

Mechanism of Action

The mechanism of action of 2-Fluoropyrimidine-5-carbaldehyde in biological systems involves its interaction with nucleic acids and enzymes. The fluorine atom’s high electronegativity and the aldehyde group’s reactivity allow it to form covalent bonds with nucleophilic sites on enzymes and DNA, leading to inhibition of enzyme activity and disruption of DNA synthesis . This makes it a potent agent in anticancer therapies.

Comparison with Similar Compounds

Uniqueness: 2-Fluoropyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and an aldehyde group allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

2-fluoropyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLXXMDTYBCQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240041-64-8
Record name 2-fluoropyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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